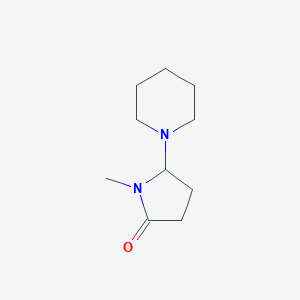
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidinone ring substituted with a methyl group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with methyl iodide and piperidine under basic conditions. The reaction typically proceeds as follows:
- 2-Pyrrolidinone is treated with a base such as sodium hydride or potassium carbonate.
- Methyl iodide is added to the reaction mixture to introduce the methyl group.
- Piperidine is then added to form the final product, 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with a methyl group on the pyrrolidinone ring but without the piperidinyl group.
N-Methyl-2-pyrrolidone: Another similar compound used as a solvent in various applications.
Uniqueness
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
831170-39-9 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-methyl-5-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c1-11-9(5-6-10(11)13)12-7-3-2-4-8-12/h9H,2-8H2,1H3 |
Clave InChI |
DJPKRTCJWUCXAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CCC1=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


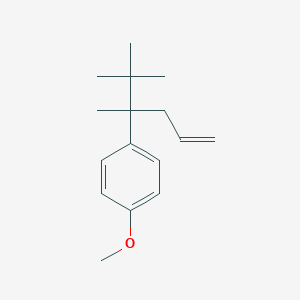


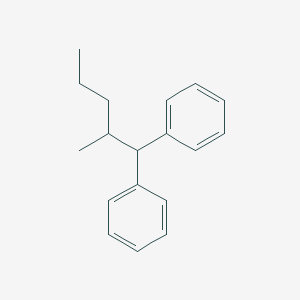

![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)

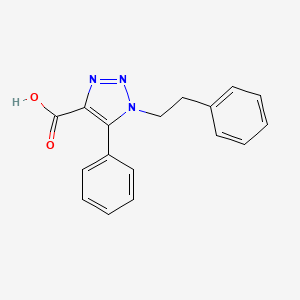
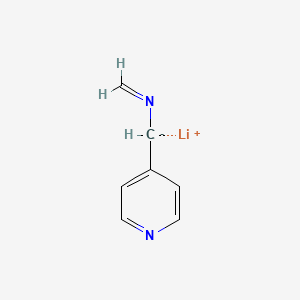

![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
